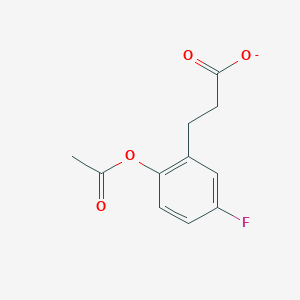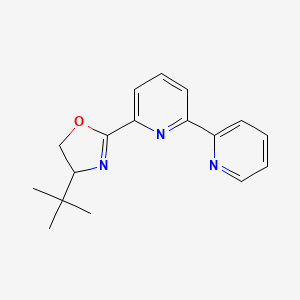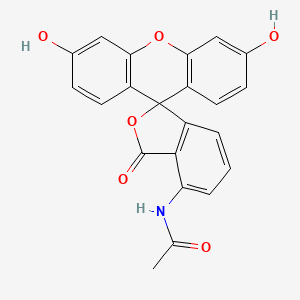
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is a chemical compound with the molecular formula C3H9O3PS. It is also known by other names such as Dimethylthiomethylphosphate and Methyl Phosphorothioate. This compound is characterized by the presence of three methyl groups attached to the phosphorothioic acid moiety, making it a unique ester derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 typically involves the esterification of phosphorothioic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Phosphorothioic Acid+Methanol→O,O,S-Trimethyl Ester Phosphorothioic Acid-d3+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphorothioates.
Aplicaciones Científicas De Investigación
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies related to enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt biochemical pathways and affect cellular functions. The molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorodithioic Acid, O,O,S-Trimethyl Ester: Similar in structure but contains an additional sulfur atom.
O,O-Dimethyl S-Methyl Phosphorothioate: Similar ester derivative with different substitution patterns.
Uniqueness
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is unique due to its specific ester configuration and the presence of deuterium atoms, which can be useful in isotopic labeling studies. Its distinct chemical properties make it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C3H9O3PS |
|---|---|
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
trideuterio(dimethoxyphosphorylsulfanyl)methane |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3 |
Clave InChI |
WTUNGUOZHBRADH-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])SP(=O)(OC)OC |
SMILES canónico |
COP(=O)(OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


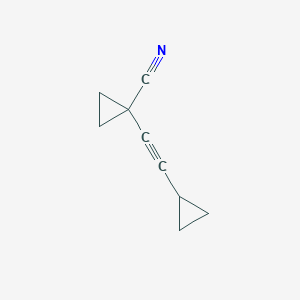
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
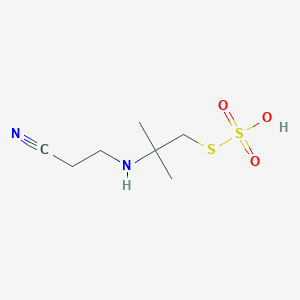
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
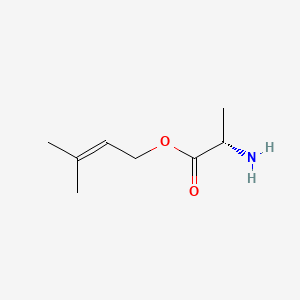
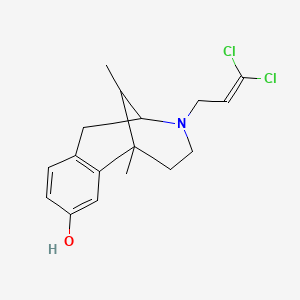
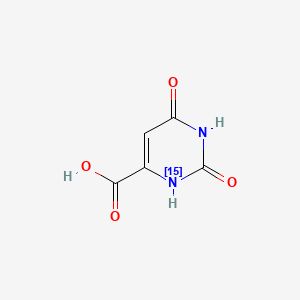
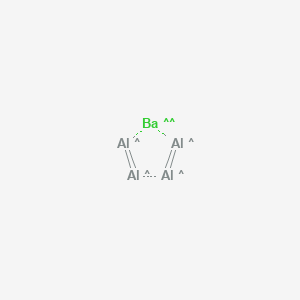
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
